N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine is an organosilicon compound that features a silicon atom bonded to an ethoxy group, two methyl groups, and a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine typically involves the reaction of butan-1-amine with ethoxy(dimethyl)silane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bond. A common method involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. The reactions are often facilitated by the presence of a base to deprotonate the nucleophile.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the modification of biomolecules to enhance their stability or alter their properties.
Industry: It is used in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a range of chemical reactions. The ethoxy group can undergo hydrolysis to form silanol, which can further react with other compounds. The butan-1-amine moiety can interact with biological molecules, potentially altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
- N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine
- N-{[Propoxy(dimethyl)silyl]methyl}butan-1-amine
- N-{[Butoxy(dimethyl)silyl]methyl}butan-1-amine
Uniqueness
N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine is unique due to the presence of the ethoxy group, which provides distinct reactivity compared to other alkoxy groups. The combination of the silicon atom with the butan-1-amine moiety also offers unique properties that can be exploited in various applications.
Properties
CAS No. |
53659-63-5 |
---|---|
Molecular Formula |
C9H23NOSi |
Molecular Weight |
189.37 g/mol |
IUPAC Name |
N-[[ethoxy(dimethyl)silyl]methyl]butan-1-amine |
InChI |
InChI=1S/C9H23NOSi/c1-5-7-8-10-9-12(3,4)11-6-2/h10H,5-9H2,1-4H3 |
InChI Key |
QISZDXHNVQZMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC[Si](C)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.